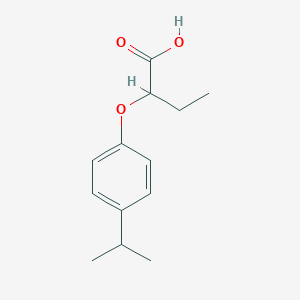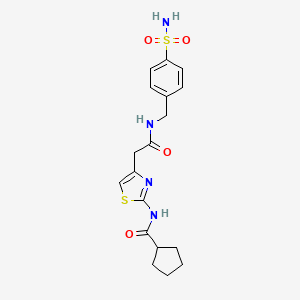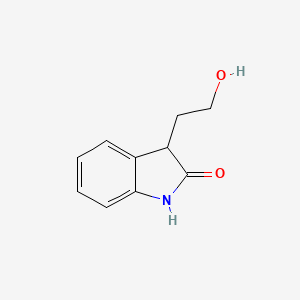![molecular formula C24H26N6O3S2 B2393700 N-((5-((2-(benzo[d]tiazol-2-ilamino)-2-oxoethyl)tio)-4-butil-4H-1,2,4-triazol-3-il)metil)-4-metoxibenzamida CAS No. 476449-52-2](/img/structure/B2393700.png)
N-((5-((2-(benzo[d]tiazol-2-ilamino)-2-oxoethyl)tio)-4-butil-4H-1,2,4-triazol-3-il)metil)-4-metoxibenzamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-butyl-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide is a useful research compound. Its molecular formula is C24H26N6O3S2 and its molecular weight is 510.63. The purity is usually 95%.
BenchChem offers high-quality N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-butyl-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-butyl-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Propiedades Antiinflamatorias
Se ha encontrado que este compuesto tiene posibles propiedades antiinflamatorias . Se sintetizó y evaluó la actividad antiinflamatoria de una serie de nuevos derivados de N-(benzo[d]tiazol-2-il)-2-[fenil(2-piperidin-1-il)etilamino]benzamidas y N-(benzo[d]tiazol-2-il)-2-[fenil(2-morfolino)etilamino]benzamidas . Entre la serie, los compuestos con un grupo metoxi en la sexta posición del anillo de benzotiazol unido a porciones de piperidina y morfolina mostraron los valores de IC50 más altos para la inhibición de COX-1 .
Actividad Antituberculosa
Se han sintetizado derivados de benzotiazol, incluido el compuesto en cuestión, y se ha encontrado que tienen una potente actividad antituberculosa . Las concentraciones inhibitorias de las moléculas recién sintetizadas se compararon con los medicamentos de referencia estándar, y se encontró una mejor potencia de inhibición en los nuevos derivados de benzotiazol contra M. tuberculosis .
Actividades Anticancerígenas
Se ha encontrado que los derivados de piridin-2-amina que unen benzotiazol-2-tiol tienen potentes y amplias actividades anticancerígenas . Estos resultados sugieren que estos derivados podrían investigarse más a fondo como candidatos para agentes anticancerígenos .
Mecanismo De Acción
Target of Action
Similar compounds with abenzo[d]thiazol-2-yl moiety have been reported to exhibit anti-inflammatory properties and anti-tubercular activity . These activities suggest that the compound may target enzymes or proteins involved in inflammation and tuberculosis.
Mode of Action
Compounds with similar structures have been found to inhibitCOX-1 , an enzyme involved in inflammation. This suggests that the compound might interact with its targets, leading to changes in their activity or function.
Biochemical Pathways
For instance, it could impact the cyclooxygenase pathway involved in inflammation or the cellular processes of Mycobacterium tuberculosis .
Result of Action
Similar compounds have been found to exhibitanti-inflammatory and anti-tubercular activities, suggesting that this compound might have similar effects.
Análisis Bioquímico
Biochemical Properties
The compound interacts with various enzymes and proteins, playing a significant role in biochemical reactions . For instance, it has been found to inhibit COX-1, an enzyme involved in inflammation . The nature of these interactions is often complex, involving both covalent and non-covalent bonds .
Cellular Effects
N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-butyl-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide influences cell function in various ways. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism . For example, it can inhibit the production of prostaglandins, which are involved in inflammation .
Molecular Mechanism
The compound exerts its effects at the molecular level through several mechanisms. It binds to biomolecules, inhibits or activates enzymes, and alters gene expression . For example, it inhibits the enzyme COX-1, thereby reducing the production of prostaglandins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-butyl-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide change over time. It has been observed that the compound’s stability, degradation, and long-term effects on cellular function vary depending on the conditions of the experiment .
Dosage Effects in Animal Models
The effects of the compound vary with different dosages in animal models . At certain threshold levels, the compound exhibits specific effects, while at high doses, it may cause toxic or adverse effects .
Metabolic Pathways
N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-butyl-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
The compound is transported and distributed within cells and tissues in a manner that depends on various factors, including the presence of transporters or binding proteins . Its localization or accumulation can also be affected by these factors .
Subcellular Localization
The subcellular localization of N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-butyl-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide can affect its activity or function . Targeting signals or post-translational modifications may direct it to specific compartments or organelles .
Propiedades
IUPAC Name |
N-[[5-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl-4-butyl-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N6O3S2/c1-3-4-13-30-20(14-25-22(32)16-9-11-17(33-2)12-10-16)28-29-24(30)34-15-21(31)27-23-26-18-7-5-6-8-19(18)35-23/h5-12H,3-4,13-15H2,1-2H3,(H,25,32)(H,26,27,31) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQEIDGQJCFWLEE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=NN=C1SCC(=O)NC2=NC3=CC=CC=C3S2)CNC(=O)C4=CC=C(C=C4)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N6O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2,4,9-Trioxa-3lambda4-thiaspiro[5.5]undecan-3-one](/img/structure/B2393617.png)
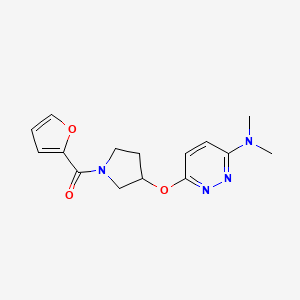
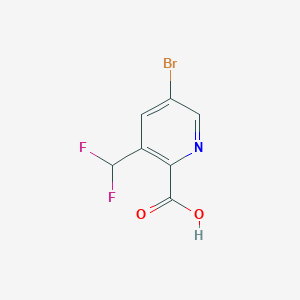
![2-{5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-6-phenyl-2-azaspiro[3.3]heptane](/img/structure/B2393622.png)
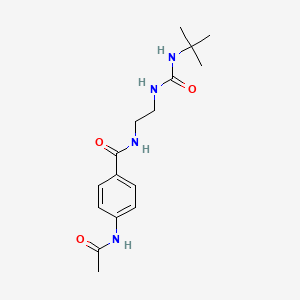
![3-(2,5-dioxopyrrolidin-1-yl)-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2393624.png)

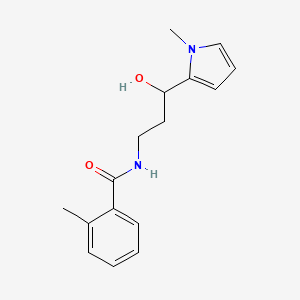
![2-{2-[(3-methylphenoxy)methyl]-1H-1,3-benzodiazol-1-yl}-N-(4-methylphenyl)acetamide](/img/structure/B2393627.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-methoxy-5-(morpholinosulfonyl)benzamide](/img/structure/B2393630.png)

